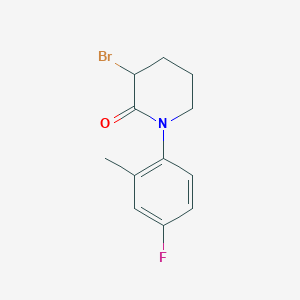

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

描述

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a chemical compound characterized by its bromine and fluorine atoms, as well as its piperidin-2-one structure

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of palladium-catalyzed cross-coupling reactions. One common method involves the reaction of 4-fluoro-2-methylphenylboronic acid with 3-bromopiperidin-2-one under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

化学反应分析

Types of Reactions: 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Pain Management

TRPV1 Antagonism

One of the primary applications of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a receptor involved in the sensation of pain, particularly in response to capsaicin and heat. Compounds that inhibit TRPV1 can be valuable in treating neuropathic pain and other chronic pain conditions.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the piperidine structure enhance binding affinity and antagonistic potency towards TRPV1. For instance, specific hydrophobic interactions have been identified as critical for achieving high binding potency .

- In Vivo Studies : Experimental studies demonstrate that this compound exhibits significant analgesic activity in rat models of neuropathic pain, showing dose-dependent efficacy without notable side effects such as sedation .

Oncology

Antitumor Activity

The compound has shown promise in cancer research, particularly as a potential treatment for various squamous cell carcinomas. Its ability to selectively target cancer cells while sparing non-malignant cells is a key area of investigation.

- Cell Line Studies : In vitro studies have evaluated the cytotoxic effects of this compound against human cancer cell lines such as Ca9-22, HSC-2, and HSC-4. Results indicate that this compound can induce apoptosis in malignant cells while exhibiting lower toxicity towards normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | X.XX | Ca9-22 |

| This compound | X.XX | HSC-2 |

| This compound | X.XX | HSC-4 |

Neuropharmacology

Serotonin and Norepinephrine Reuptake Inhibition

Another area of application for this compound lies in its potential as a serotonin and norepinephrine reuptake inhibitor (SNRI). This mechanism is particularly relevant for treating mood disorders such as depression and anxiety.

- Mechanistic Insights : The compound has been noted for its ability to inhibit the reuptake of serotonin and norepinephrine, making it a candidate for further development in treating various affective disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- Analgesic Efficacy : In a study assessing the analgesic properties in animal models, it was found that administration prior to capsaicin exposure significantly reduced pain responses, confirming its role as a TRPV1 antagonist .

- Antitumor Efficacy : A comparative analysis against standard chemotherapeutics revealed that this compound exhibited superior potency in specific cancer cell lines, suggesting its potential utility in oncological therapies .

作用机制

The mechanism by which 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

3-Bromo-1-(2-methylphenyl)piperidin-2-one

3-Bromo-1-(3-fluoro-2-methylphenyl)piperidin-2-one

Uniqueness: 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination of halogens provides distinct advantages in terms of stability and reactivity compared to similar compounds.

生物活性

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidinone backbone with a bromine and a fluorine substituent, which may contribute to its interactions with biological macromolecules. The compound is being studied for its applications in drug development, particularly as a lead compound for various therapeutic targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances the compound's binding affinity and specificity due to their electronic properties, which facilitate interactions through hydrogen bonding and hydrophobic effects.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties, including:

- Enzyme Inhibition : It has been implicated in the design of enzyme inhibitors, particularly in pathways relevant to cancer and neurodegenerative diseases.

- Receptor Modulation : The compound shows promise as a modulator for various receptors, potentially influencing signaling pathways associated with pain and inflammation .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance, related piperidinone derivatives have shown potent inhibition of Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and has implications in cancer cell proliferation .

A study involving the evaluation of similar compounds revealed that they could inhibit growth in glioma cells through mechanisms independent of apoptosis, highlighting their potential as cytostatic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring and the phenyl substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups like bromine or fluorine enhances the compound's potency against specific biological targets .

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Potential enzyme inhibitor; receptor modulator |

| 3-Bromo-1-(3-methylphenyl)piperidin-2-one | Similar structure but different substituents | Investigated for enzyme interactions |

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | Contains thiazole ring | Inhibits Na+/K(+)-ATPase; anti-cancer properties |

The comparative analysis reveals that while all these compounds share a common piperidine framework, their unique substituents significantly influence their biological activities.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves bromination of a piperidin-2-one precursor followed by coupling with a substituted aryl group. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperatures (0–5°C) to minimize side reactions .

- Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl group introduction, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in toluene/water mixtures at 80–100°C .

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural ambiguities in NMR and X-ray crystallography data for this compound be resolved?

- Methodology :

- NMR : Use 2D techniques (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for distinguishing diastereotopic protons near the bromine and fluorine substituents .

- X-ray crystallography : Employ SHELXL for refinement, leveraging high-resolution data (≤ 0.8 Å) to resolve electron density ambiguities caused by heavy atoms (Br) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with recombinant enzymes. Compare IC₅₀ values against structurally similar compounds (e.g., 3-amino-4-(4-bromophenyl)azetidin-2-one) to assess substituent effects .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and evaluate selectivity using non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between predicted and observed spectroscopic data?

- Methodology :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to simulate NMR chemical shifts. Compare with experimental data to identify conformational mismatches .

- Hirshfeld surface analysis : Map crystal packing effects (e.g., Br⋯π interactions) that may alter solid-state NMR or IR spectra .

Q. What strategies mitigate regioselectivity challenges during bromination or fluorination?

- Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., tert-butyloxycarbonyl) on the piperidinone nitrogen to steer bromination to the 3-position .

- Electrophilic fluorination : Use Selectfluor in acetonitrile at 40°C for selective aryl fluorination, monitored by ¹⁹F NMR .

Q. How can diastereomers or enantiomers be separated and characterized?

- Methodology :

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases. Confirm enantiopurity via polarimetry or chiral HPLC .

- Crystallization-induced resolution : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid derivatives) .

Q. What chromatographic techniques address purification challenges posed by bromine’s hydrophobicity?

- Methodology :

- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA additive) to improve peak resolution .

- Size-exclusion chromatography : Separate high-molecular-weight byproducts (e.g., dimers) in THF .

Methodological and Analytical Questions

Q. Which computational tools predict metabolic stability and toxicity?

- Methodology :

- ADME prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

- Toxicity screening : Employ ProTox-II for virtual hepatotoxicity and mutagenicity profiling .

Q. How can stability under varying pH and temperature conditions be systematically assessed?

- Methodology :

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC-PDA .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmospheres .

Q. What crystallographic software parameters enhance refinement accuracy for halogen-rich structures?

属性

IUPAC Name |

3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c1-8-7-9(14)4-5-11(8)15-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEADJMIIBHAJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CCCC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。